Bis(trimethylsilyl)acetylene

Descripción general

Descripción

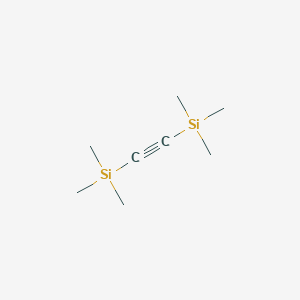

Bis(trimethylsilyl)acetylene is an organosilicon compound with the chemical formula Me₃SiC≡CSiMe₃ (Me = methyl). It is a crystalline solid that melts slightly above room temperature and is soluble in organic solvents. This compound is often used as a surrogate for acetylene due to its stability and reactivity .

Métodos De Preparación

Bis(trimethylsilyl)acetylene is typically prepared by treating acetylene with butyl lithium followed by the addition of chlorotrimethylsilane. The reaction can be summarized as follows :

Li2C2+2Me3SiCl→Me3SiC≡CSiMe3+2LiCl

In industrial settings, the preparation involves suspending acetylene di-metal salts in toluene, followed by the dropwise addition of trimethyl halogen silane. The reaction mixture is then heated to 50-60°C for two hours. After the reaction is terminated with water, the product is extracted, dried, and purified by vacuum distillation .

Análisis De Reacciones Químicas

Cycloaddition Reactions

BTMSA participates in [2+2], [3+2], and [4+2] cycloadditions due to its electron-rich alkyne moiety.

Diels-Alder Reactions

| Substrate | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Acetophenone | KHMDS (3 mol%), BTMSA (2 eq.), 80°C | β-Silylated propargyl alcohol | 95% | |

| Diarylacetylenes | Rh(OH)(cod)/bisphosphine, phenol | Anti-selective cross-adduct | 80% |

Key findings :

-

BTMSA reacts with ketones under base catalysis (e.g., KHMDS) to form silylated propargyl alcohols .

-

Rhodium-catalyzed anti-selective additions to diarylacetylenes occur via C–Si bond cleavage .

Coordination Chemistry

BTMSA serves as a ligand in low-valent metallocene complexes:

Group 4 Metallocene Complexation

| Complex | Reaction | Application | Ref. |

|---|---|---|---|

| CpTi(η-btmsa) | CpTiCl + Mg + BTMSA → CpTi[(CSiMe)] + MgCl | Precursor to reactive Ti centers | |

| CpZr(py)(btmsa) | CpZrCl reduction in presence of BTMSA | Coupling reactions |

Mechanistic Insight :

-

BTMSA dissociates to generate coordinatively unsaturated [CpM] fragments, enabling substrate activation (e.g., carbodiimide C–N bond cleavage) .

Cross-Coupling Reactions

BTMSA is utilized in Stille, Suzuki, and sila-Sonogashira couplings:

Stille Coupling Example

Protiodesilylation

| Substrate | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| MeSiC≡C–R | KCO/MeOH | HC≡C–R | >90% |

Thermal Behavior

BTMSA enhances carbon yield (15–20%) in cellulose-derived carbon fibers by stabilizing intermediates during pyrolysis .

Aplicaciones Científicas De Investigación

Catalytic Applications

1.1. Metallocene Complexes

BTMSA is extensively used in the formation of metallocene complexes, particularly with group 4 metals. These complexes are crucial for various catalytic processes, including polymerization and hydrogenation reactions. The advantages of using BTMSA in these complexes include:

- Stability : BTMSA forms stable complexes that can be activated under mild conditions.

- Reactivity : These complexes exhibit high reactivity due to the electronic properties imparted by the silicon atoms in BTMSA.

For example, a study demonstrated that metallocene complexes with BTMSA could effectively catalyze the formation of reactive intermediates necessary for further synthetic transformations .

1.2. Base-Catalyzed Reactions

BTMSA has been utilized in base-catalyzed reactions with ketones to produce silyl-protected propargylic alcohols. This method shows high efficiency and selectivity, yielding products in 72-96% yield. The reaction mechanism involves the addition of BTMSA to carbonyl compounds, leading to the formation of valuable intermediates for further functionalization .

Material Science Applications

2.1. Carbon Fiber Precursors

Recent research highlights the role of BTMSA in enhancing the properties of carbon fiber precursors derived from cellulose. The incorporation of BTMSA into cellulose solutions significantly increases carbon yield during carbonization processes. Key findings include:

- Thermal Behavior : The introduction of BTMSA alters the thermal expansion coefficients of the resulting fibers, indicating improved thermal stability.

- Structural Features : The composite fibers exhibit distinct thermal properties compared to pure cellulose fibers, making them suitable for high-performance applications .

Synthetic Chemistry

3.1. Synthesis of Alkynols

BTMSA serves as a substrate for synthesizing terminal alkynols through chemoselective reactions with aldehydes and ketones. This one-step procedure simplifies the synthesis process while allowing for the recovery and reuse of BTMSA after the reaction .

Case Studies

Mecanismo De Acción

The mechanism of action of bis(trimethylsilyl)acetylene involves its role as a nucleophile and its ability to participate in cycloaddition reactions. It can form coordination complexes with central metal ions, such as titanium, to create reactive intermediates that facilitate various chemical transformations .

Comparación Con Compuestos Similares

Bis(trimethylsilyl)acetylene can be compared with other similar compounds such as trimethylsilylacetylene and 1,4-bis(trimethylsilyl)buta-1,3-diyne .

Trimethylsilylacetylene: This compound is used in Sonogashira couplings as the equivalent of acetylene.

1,4-Bis(trimethylsilyl)buta-1,3-diyne: This compound is a protected form of 1,3-butadiyne and is used in similar applications as this compound but offers different reactivity and stability profiles.

This compound is unique due to its stability, versatility in reactions, and wide range of applications in various fields of research and industry.

Actividad Biológica

Bis(trimethylsilyl)acetylene (BTMSA), with the chemical formula Me₃SiC≡CSiMe₃, is an organosilicon compound notable for its unique structural and chemical properties. This compound is primarily utilized in organic synthesis and catalysis, acting as a nucleophile in various reactions, including Friedel-Crafts acylations and alkylations. Its biological activity, while less extensively documented compared to its chemical applications, warrants exploration due to its potential implications in medicinal chemistry and material science.

BTMSA is synthesized through the reaction of acetylene with butyllithium followed by the addition of chlorotrimethylsilane. This process yields a crystalline solid that is soluble in organic solvents but not miscible with water . The compound's structure features two trimethylsilyl groups attached to an acetylene backbone, which influences its reactivity and interaction with biological systems.

Biological Activity Overview

While BTMSA's primary applications are in synthetic chemistry, its biological activity has been investigated in several contexts:

- Ligand Properties : BTMSA acts as a ligand in coordination chemistry, forming stable complexes with transition metals such as titanium and zirconium. These complexes have been explored for their catalytic properties, including hydrogenation reactions . The biological implications of these metal complexes are significant, as they may exhibit unique pharmacological activities.

- Toxicology : Limited data on the toxicity of BTMSA indicates that it should be handled with care, as organosilicon compounds can exhibit varying degrees of biological activity. The toxicity profile suggests potential irritative effects on the skin and eyes, but comprehensive studies are lacking .

Case Studies and Research Findings

Recent studies have highlighted the interactions of BTMSA-derived complexes with biological molecules:

- Catalytic Activity : Research has shown that BTMSA complexes can facilitate reactions involving small molecules such as carbon dioxide, leading to the formation of biologically relevant compounds. For instance, the interaction between BTMSA and permethyltitanocene has been studied for its potential to produce carbonate complexes that may have implications in carbon capture technologies .

- Reactivity with Biological Substrates : BTMSA has been utilized in synthetic pathways leading to biologically active molecules. For example, it has been employed in the total synthesis of natural products like epibatidine, a potent analgesic compound. This highlights its utility in drug discovery and development processes .

- Metallocene Complexes : The formation of metallocene complexes with BTMSA has opened avenues for exploring their catalytic roles in organic transformations that could lead to biologically active substances. These complexes exhibit unique reactivity patterns that could be harnessed for therapeutic applications .

Data Table: Summary of Biological Activity Studies

Propiedades

IUPAC Name |

trimethyl(2-trimethylsilylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18Si2/c1-9(2,3)7-8-10(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWYFWIBTZJGOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065798 | |

| Record name | Bis(trimethylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; mp = 21-24 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Bis(trimethylsilyl)acetylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20347 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14630-40-1 | |

| Record name | 1,1′-(1,2-Ethynediyl)bis[1,1,1-trimethylsilane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14630-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, 1,1'-(1,2-ethynediyl)bis(1,1,1-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014630401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, 1,1'-(1,2-ethynediyl)bis[1,1,1-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(trimethylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trimethylsilyl)acetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of BTMSA?

A1: Bis(trimethylsilyl)acetylene has the molecular formula C8H18Si2 and a molecular weight of 170.40 g/mol.

Q2: What are the key spectroscopic features of BTMSA?

A2: BTMSA exhibits a characteristic strong band in the IR spectrum for the C≡C stretching vibration. The exact position of this band depends on the complex and its coordination mode, but it typically appears in the range of 1900-2100 cm-1. [, ] In 13C NMR spectroscopy, the alkyne carbons of BTMSA typically resonate in the range of 90-120 ppm. []

Q3: Is BTMSA stable under ambient conditions?

A3: BTMSA is a liquid at room temperature and is generally stable in the absence of moisture and air. It is typically stored under an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis and oxidation.

Q4: How does BTMSA contribute to the catalytic activity of metallocene complexes?

A4: BTMSA acts as a labile ligand in metallocene complexes of group 4 metals like titanium and zirconium. These complexes can readily dissociate BTMSA under mild conditions, generating highly reactive coordinatively unsaturated metallocene species. These species are capable of activating a variety of substrates, leading to diverse catalytic transformations. [, , , , ]

Q5: Can you provide examples of reactions catalyzed by metallocene-BTMSA complexes?

A5: Metallocene-BTMSA complexes have been shown to catalyze various reactions, including:

- Hydroamination of alkynes: Titanocene-BTMSA complexes have been shown to catalyze the anti-Markovnikov hydroamination of terminal alkynes, offering a valuable method for synthesizing enamines. []

- C−C Coupling reactions: Titanocene-BTMSA complexes can promote the selective C−C coupling of N-containing heterocycles, enabling the formation of polynuclear titanium complexes. []

Q6: Are there examples of BTMSA in asymmetric catalysis?

A6: Yes, hafnocene alkyne complexes with chiral menthyl-substituted cyclopentadienyl ligands have been synthesized. [] These complexes demonstrate the potential of incorporating BTMSA into chiral systems for asymmetric catalysis, although specific applications are still under investigation.

Q7: Have computational methods been used to study BTMSA and its complexes?

A7: Yes, density functional theory (DFT) calculations have been employed to understand the bonding interactions between BTMSA and metal centers in various complexes. [, ] These studies provide insights into the electronic structure and reactivity of these complexes, aiding in the rational design of new catalysts. For instance, DFT studies have been used to investigate the Cu−BTMSA bonding in complexes with ligands derived from β-diketimine and β-diketone. [] These calculations revealed that the Cu−BTMSA bond is dominated by π back-donation from the occupied copper d orbital to the empty π* orbital of BTMSA. []

Q8: How do metallocene-BTMSA complexes react with Lewis acids?

A8: Metallocene-BTMSA complexes exhibit intriguing reactivity towards Lewis acids such as diisobutylaluminum hydride (iBu2AlH) and tris(pentafluorophenyl)borane [B(C6F5)3]. [] Reactions with iBu2AlH can lead to the formation of heterodimetallic complexes featuring tetracoordinate planar carbon atoms. [] Conversely, reactions with B(C6F5)3 can proceed through various pathways depending on the metal center. [] For instance, titanium complexes may undergo alkyne and H2 elimination followed by electrophilic substitution at the Cp ligand. [] Zirconium complexes, on the other hand, can undergo C−H activation of a methyl group on the Cp ligand, leading to zwitterionic complexes with agostic interactions. []

Q9: Does BTMSA have applications beyond catalysis?

A9: Yes, BTMSA has been explored as a precursor for the preparation of silicon carbide (SiC) materials. The controlled decomposition of BTMSA at high temperatures can yield SiC with desired properties for applications in electronics and high-temperature materials. []

Q10: Are there any environmental concerns regarding BTMSA?

A10: While BTMSA itself doesn't possess acute toxicity, its byproducts and waste products, particularly metal-containing species, need careful management. Research into sustainable and environmentally friendly synthetic routes, catalytic processes, and recycling strategies is crucial to minimize the ecological footprint of BTMSA and its derivatives.

Q11: What are some historical milestones in BTMSA research?

A11: The synthesis and initial characterization of BTMSA marked a significant step in organosilicon chemistry. Subsequent discoveries of its versatile reactivity, especially as a ligand in metallocene complexes, opened up new avenues for organometallic chemistry and catalysis. These discoveries paved the way for numerous applications in organic synthesis, polymer chemistry, and material science. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.